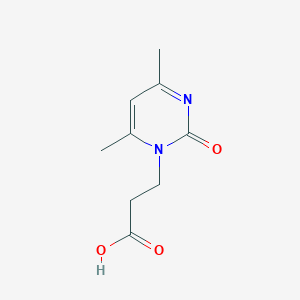

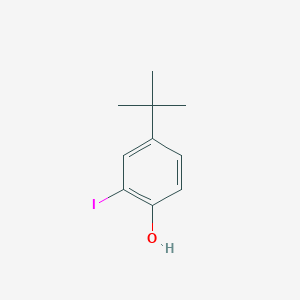

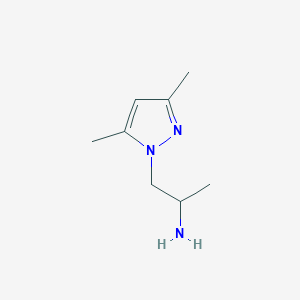

![molecular formula C11H15N3OS B1277615 2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇 CAS No. 883545-62-8](/img/structure/B1277615.png)

2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

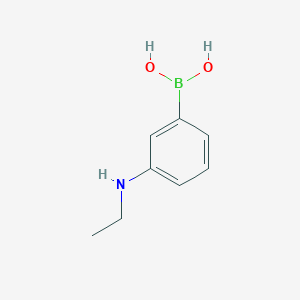

The compound “2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol” is a complex organic molecule that contains a thiazole ring. Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen . It’s an important pharmacophore in drug discovery and development processes . The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various synthetic strategies . The literature reports many synthetic pathways of these 2-aminothiazoles . For instance, new amino methyl-thiazole hybrids were synthesized by the reaction of a well-stirred hot solution of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3- ( (2- (Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide, were reported. Its molecular weight is 258.4 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .科学研究应用

有机合成中的分子多样性

Chen等人(2016年)的研究突出了有机合成中的分子多样性,重点关注涉及次级α-氨基酸的一锅三组分反应,包括吡咯和噻唑衍生物。这项研究展示了创造各种官能化吡咯吡咯啉和噻唑的潜力,表明类似于2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇的化合物在有机合成中的多功能性。

抗菌性能

Kumar等人(2017年)探讨了新型异氧杂环并入吡咯衍生物的合成,表明这类化合物的抗菌潜力Kumar, Pankaj, & Nihana, 2017。这项研究表明,类似于2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇的吡咯衍生物可能在开发抗菌剂方面有应用。

杂环化合物的合成

包括吡咯和噻唑衍生物在内的杂环化合物的合成是一个重要的研究领域。Vovk等人(2010年)展示了合成具有吡咯和噻唑环的化合物的方法,强调了这些结构在创造生物活性分子中的重要性Vovk, Pinchuk, Tolmachov, & Gakh, 2010。

光谱研究和电荷转移络合物

Al-Attas,Habeeb和Al-Raimi(2009年)研究了各种杂环胺与氯酞酸之间的电荷转移络合物,包括噻唑衍生物Al-Attas, Habeeb, & Al-Raimi, 2009。这项研究提供了关于噻唑衍生物的电子性质的见解,这对于2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇可能是相关的。

脂醛和脂酮的合成和反应

Kashima等人(1989年)专注于2-(吡咯-1-基)脂醛和脂酮的合成和反应,展示了从基于吡咯的化合物中创造氨基醇和衍生物的潜力Kashima, Maruyama, Fujioka, & Harada, 1989。这样的研究对于理解2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇的化学性质和反应是相关的。

抗氧化性能

Abd-Almonuim,Mohammed和Al-khalifa(2020年)探讨了杂环化合物的抗氧化性能,突出了这类结构在开发抗氧化剂方面的潜力Abd-Almonuim, Mohammed, & Al-khalifa, 2020。这表明类似于2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇的化合物可能在抗氧化研究中有应用。

生物活性和潜在的治疗应用

Zykova等人(2018年)合成了一系列2-氨基吡咯衍生物并评估了它们的生物活性,包括对癌细胞的细胞毒性Zykova, Igidov, Zakhmatov, Kiselev, Galembikova, Khusnutdinov, Dunaev, Boichuk, Chernov, & Rodin, 2018。这项研究的发现可能与探索类似化合物如2-[3-(2-氨基噻唑-4-基)-2,5-二甲基吡咯-1-基]-乙醇的治疗潜力相关。

作用机制

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various biochemical pathways and enzymes, and stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities .

安全和危害

未来方向

Due to the valuable biological effects of thiazole and its derivatives, there is a wide interest in the development of novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

生化分析

Biochemical Properties

2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in this compound can participate in nucleophilic and electrophilic reactions, making it a versatile moiety in biochemical systems . It has been observed to interact with enzymes such as kinases and proteases, potentially inhibiting or activating these enzymes depending on the specific biochemical context . Additionally, 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol can bind to proteins, altering their conformation and function, which may impact various signaling pathways and metabolic processes .

Cellular Effects

The effects of 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation . Furthermore, 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to the inhibition or activation of enzyme activity, resulting in downstream effects on biochemical pathways . Additionally, 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function . Studies have shown that 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol is relatively stable under physiological conditions, but it may degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced cell proliferation and improved metabolic function . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol is effective without causing significant toxicity .

Metabolic Pathways

2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes . For example, it may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol within cells can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production . The precise subcellular localization of 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol is essential for its role in regulating cellular function and behavior .

属性

IUPAC Name |

2-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethylpyrrol-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-7-5-9(8(2)14(7)3-4-15)10-6-16-11(12)13-10/h5-6,15H,3-4H2,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHMUGZRACLQRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCO)C)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

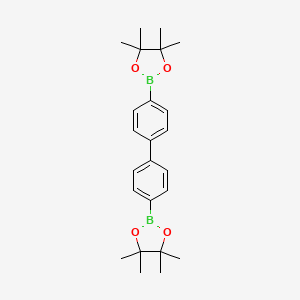

![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)